The compound is classified under the broader category of pyrimidine derivatives, which are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties. The chemical formula for 2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is , with a molecular weight of approximately 166.24 g/mol. It is identified by the CAS number 36274-29-0 and has been referenced in various chemical databases such as PubChem and MOLBASE .
The synthesis of 2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multi-step organic reactions. One common method includes the condensation reaction between appropriate pyrimidine derivatives and thiomethyl compounds.
For example, a typical synthetic route may involve:
This method has been documented in various scientific literature focusing on heterocyclic chemistry .
2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions typical for heterocycles:
These reactions are significant for modifying the compound to enhance its biological activity or improve solubility .
The mechanism of action for compounds like 2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine often involves interaction with biological targets such as enzymes or receptors. For instance:
Experimental studies have shown that derivatives of cyclopenta[d]pyrimidines exhibit significant cytotoxicity against cancer cell lines .
The physical properties of 2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine include:
Chemical properties include:
2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine has potential applications in several scientific fields:
Research continues into optimizing its structure for improved efficacy and reduced side effects in therapeutic applications .
The cyclopenta[d]pyrimidine scaffold represents a privileged structure in medicinal chemistry due to its planar, electron-rich heterocyclic system that enables diverse non-covalent interactions with biological targets. This fused bicyclic framework incorporates a pyrimidine ring rigidly constrained by a cyclopentane ring, enhancing both binding affinity and metabolic stability. The scaffold’s significance is exemplified in tubulin-targeting agents, where its planar geometry facilitates deep insertion into the hydrophobic colchicine-binding site of β-tubulin, disrupting microtubule assembly [2] [3]. This binding mode selectively inhibits proliferating cancer cells during mitosis.
Notably, cyclopenta[d]pyrimidine derivatives exhibit remarkable potency against multidrug-resistant cancers. Compound 30·HCl (N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine hydrochloride) demonstrated 1–2 nanomolar IC50 values across various cancer cell lines, including those overexpressing P-glycoprotein (Pgp) or βIII-tubulin – key resistance mechanisms that limit taxane and vinca alkaloid therapies [3]. The scaffold’s synthetic versatility enables strategic substitutions that modulate solubility and target engagement. For instance, N-methylation at the pyrimidine 4-position significantly enhances water solubility, circumventing formulation challenges associated with conventional tubulin inhibitors like paclitaxel [3].
Table 1: Antiproliferative Activity of Selected Cyclopenta[d]pyrimidine Derivatives
Compound | Structural Feature | IC50 (MDA-435 cells) | Microtubule Depolymerization EC50 |
---|---|---|---|
1·HCl | N,2,6-Trimethyl | 17.0 ± 0.7 nM | 56 nM |
30·HCl | N,2-Dimethyl (6-unsubstituted) | 7.0 ± 0.7 nM | 25.9 nM |
3·HCl | 4′-Thiomethyl aniline | 15.6 ± 6 nM | 64 nM |
10·HCl | 2-Amino substitution | 29.9 ± 1.2 nM | 143 nM |
4·HCl | 4′-Nitro aniline | >2.3 µM | Inactive |
The methylthio (-SCH3) moiety at the C2 position of cyclopenta[d]pyrimidine derivatives serves as a critical pharmacophore that enhances both binding affinity and cellular penetration. This lipophilic substituent occupies a hydrophobic pocket near the colchicine-binding site’s entrance, forming van der Waals contacts with residues such as β-tubulin’s Leu248 and Ala250 [2] [4]. The sulfur atom’s polarizability enables weak hydrogen bonding and sulfur-π interactions with adjacent aromatic residues, contributing to binding energy.
Comparative studies reveal that methylthio substitution significantly enhances antiproliferative potency over oxygen or nitrogen analogs. Compound 3·HCl (featuring a 4′-methylthioaniline moiety coupled to the cyclopenta[d]pyrimidine core) retained nanomolar activity (IC50 = 15.6 ± 6 nM in MDA-435 cells), whereas its oxygen isostere showed reduced potency [3]. Similarly, 2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 36274-34-7) serves as a versatile synthetic intermediate for further derivatization, leveraging the sulfur atom’s nucleophilicity for cross-coupling reactions or oxidation state modulation [1].
The methylthio group’s electron-donating properties also influence the scaffold’s electronic distribution, lowering the LUMO energy and enhancing charge-transfer interactions with tubulin’s aromatic residues. This electronic modulation improves ligand-target residence time, as evidenced by prolonged microtubule depolymerization effects compared to des-thio analogs [2] [4]. Furthermore, metabolic studies indicate that methylthio groups undergo controlled oxidation to sulfoxides, which may extend half-life while maintaining activity, though full metabolic pathways remain under investigation [2].
The evolution of tubulin inhibitors has progressed through three generations, with cyclopenta[d]pyrimidines representing a contemporary advancement addressing historical limitations:
Natural Product Era (1960s–1990s): Vinca alkaloids (vinblastine/vincristine) and taxanes (paclitaxel) established tubulin as a validated anticancer target. However, their susceptibility to efflux pumps (Pgp) and βIII-tubulin overexpression limited clinical utility [2] [3].
Combretastatin-Inspired Analogs (1990s–2010s): Combretastatin A-4 (CA-4) demonstrated potent vascular-disrupting activity via colchicine-site binding. Despite promising preclinical results, CA-4 phosphate (CA-4P) exhibited short half-life and dose-limiting cardiovascular toxicity in trials [2]. Structural modifications yielded analogs like verubulin (Figure 2, compound 1a), which maintained nanomolar potency but displayed unacceptable toxicity profiles in clinical studies [2].
Fused Pyrimidine Renaissance (2010–Present): Rational design strategies focused on rigid heterocyclic scaffolds to improve solubility and resistance penetration. Pyrimidine dihydroquinoxalinones (e.g., compound 1e, IC50 = 1.69 nM in A375 melanoma) demonstrated efficacy in taxane-resistant models but exhibited metabolic instability (t1/2 = 19–84 min) [2]. Cyclopenta[d]pyrimidines emerged as superior candidates with inherent water solubility and resistance-penetrating properties. The scaffold’s synthetic accessibility enabled rapid generation of structure-activity relationship (SAR) libraries, culminating in advanced leads like compound 12k (pyrimidine dihydroquinoxalinone derivative) which suppressed taxane-resistant prostate cancer (PC-3/TxR) at 2.5 mg/kg in vivo [2] [3].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8